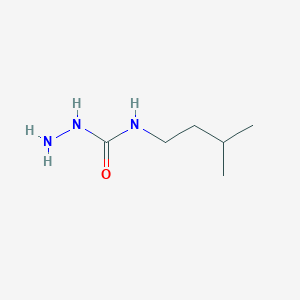

3-Amino-1-(3-methylbutyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H15N3O |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1-amino-3-(3-methylbutyl)urea |

InChI |

InChI=1S/C6H15N3O/c1-5(2)3-4-8-6(10)9-7/h5H,3-4,7H2,1-2H3,(H2,8,9,10) |

InChI Key |

RFVNGMJFQBJKGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)NN |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of N Substituted Aminoureas

Mechanistic Insights into Urea (B33335) Bond Formation Pathways

The formation of the urea bond in compounds like 3-Amino-1-(3-methylbutyl)urea is a cornerstone of synthetic organic chemistry, often proceeding through highly reactive intermediates and catalyzed pathways.

The synthesis of N-substituted ureas frequently involves the in-situ generation of reactive species that are readily attacked by amines.

Isocyanates: Isocyanates are common and highly reactive intermediates in the formation of ureas. commonorganicchemistry.com A primary pathway involves the reaction of an amine with an isocyanate to form the urea linkage. wikipedia.org These isocyanates can be generated through various methods, including the Hofmann rearrangement of primary amides or the dehydration of carbamic acids. organic-chemistry.orgacs.org For instance, a primary amine can be converted to an isocyanate intermediate, which is then trapped by another amine to form an unsymmetrical urea. acs.org Phosgene (B1210022) and its safer solid substitute, triphosgene, are also used to generate isocyanates from amines. commonorganicchemistry.com The reaction of water with an isocyanate can also lead to urea formation by first producing an amine and carbon dioxide; the newly formed amine then rapidly reacts with another isocyanate molecule. researchgate.net

Carbamic Acids: Carbamic acids are another key intermediate, typically formed from the reaction of amines with carbon dioxide (CO₂). acs.org While unstable, they serve as precursors to isocyanates. In a mild, metal-free approach, a carbamic acid intermediate is generated from an arylamine and CO₂ in the presence of a base, which is then dehydrated to the corresponding isocyanate. organic-chemistry.org This isocyanate can be trapped by various amines to produce unsymmetrical ureas. organic-chemistry.orgacs.org

| Intermediate | Precursor(s) | Subsequent Reaction | Product |

| Isocyanate | Primary Amide, Carboxylic Acid, Carbamate, Amine + Phosgene | Nucleophilic attack by an amine | N-Substituted Urea |

| Carbamic Acid | Amine + Carbon Dioxide | Dehydration to isocyanate, then reaction with amine | N-Substituted Urea |

Catalysis offers efficient and selective routes to N-substituted ureas, with both metal complexes and small organic molecules being employed to facilitate the reaction.

Metal-Mediated Processes: Transition metals are widely used to catalyze the synthesis of ureas, often through oxidative carbonylation of amines using carbon monoxide. nih.gov Various metals, including palladium, ruthenium, cobalt, and nickel, have been shown to be effective. nih.gov Palladium-catalyzed systems, in particular, are versatile; for example, Pd/C can catalyze the carbonylation of azides in the presence of amines to yield ureas. organic-chemistry.org Another palladium-catalyzed method involves the cross-coupling of aryl chlorides with sodium cyanate to form an aryl isocyanate intermediate, which then reacts with an amine in a one-pot synthesis. organic-chemistry.org Ruthenium pincer complexes have also been reported for urea synthesis with high atom economy. nih.gov

Organocatalyzed Processes: Organocatalysis provides a metal-free alternative for activating reactants. Bifunctional catalysts, such as amino thioureas, are particularly effective. chimia.ch In these systems, the thiourea moiety typically activates an electrophile through hydrogen bonding, while the amino group acts as a Brønsted base to activate the nucleophile. chimia.ch Urea-based organocatalysts have also been designed and shown to be highly active for certain addition reactions. researchgate.net These catalysts can bring reactants into solution and facilitate stereoselective transformations. researchgate.net

Reactivity of the Urea Moiety

The urea functional group in this compound contains multiple reactive centers, allowing it to participate in a variety of chemical transformations.

The distribution of electrons within the urea moiety imparts both nucleophilic and electrophilic character.

Nucleophilic Reactivity: The nitrogen atoms of the urea group possess lone pairs of electrons, making them nucleophilic centers. masterorganicchemistry.com The reactivity of these centers is influenced by factors such as basicity and steric hindrance. masterorganicchemistry.com The nucleophilic nature of the urea nitrogens is evident in reactions like alkylation and acylation. The formation of biuret from the heating of urea, where one molecule's amino group attacks the carbonyl carbon of another, is a classic example of this nucleophilicity. wikipedia.orgwikipedia.org The terminal amino group in an aminourea is also a potent nucleophile. nih.gov

Electrophilic Reactivity: The carbonyl carbon of the urea is electron-deficient due to the polarization of the C=O bond, making it an electrophilic center susceptible to attack by nucleophiles. This electrophilicity is the basis for hydrolysis and other addition-elimination reactions at the carbonyl group. nih.gov

N-substituted ureas can undergo degradation through hydrolysis or thermal decomposition, with the specific pathway depending on the conditions.

Hydrolysis: The hydrolysis of the urea bond is typically a slow process in the absence of enzymatic catalysis. nih.gov The reaction can be catalyzed by either acid or base and proceeds through the nucleophilic attack of water on the carbonyl carbon. nih.gov This initially forms a tetrahedral intermediate which then breaks down, ultimately yielding amines and carbon dioxide. nih.gov The first stage of hydrolysis, leading to carbamic acid and an amine, is generally the rate-determining step. nih.gov

Decomposition: When heated, ureas can decompose. The primary thermal decomposition pathway for urea itself involves the formation of isocyanic acid (HNCO) and ammonia (NH₃). wikipedia.orgnih.gov This decomposition can be relevant in synthetic applications where urea is used as a source of isocyanic acid for introducing a carbamoyl (B1232498) group. nih.gov

| Degradation Pathway | Reagent(s) | Key Intermediate | Products |

| Hydrolysis | Water (acid or base catalyzed) | Tetrahedral Intermediate | Amines, Carbon Dioxide |

| Thermal Decomposition | Heat | Isocyanic Acid | Isocyanic Acid, Ammonia/Amine |

The presence of N-H bonds and a nucleophilic terminal amino group allows aminoureas to react with carbonyl compounds.

Condensation Reactions: The amino groups of aminoureas can react with aldehydes and ketones to form imine derivatives in a condensation reaction. libretexts.orglibretexts.org This acid-catalyzed process involves the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. libretexts.org Semicarbazide, a closely related compound, reacts with aldehydes and ketones to yield crystalline derivatives known as semicarbazones, which are useful for characterization. wikipedia.org Similarly, ureas with available N-H bonds can react with aldehydes like formaldehyde to form hydroxymethyl derivatives. wikipedia.org

Mannich-type Reactions: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine. wikipedia.org The amine first reacts with the aldehyde to form an electrophilic iminium ion, which is then attacked by the enol form of the ketone. wikipedia.orgyoutube.com An aminourea like this compound could potentially serve as the amine component in such a reaction, leading to the formation of more complex structures. Thiourea-derived organocatalysts are often employed to control the stereoselectivity of Mannich reactions. nih.govnih.gov

Stereochemical Control and Diastereoselectivity in Reactions

The presence of chiral centers in N-substituted aminoureas introduces the possibility of stereochemical control and diastereoselectivity in their reactions. The spatial arrangement of atoms can direct the approach of reagents, leading to the preferential formation of one stereoisomer over another.

Research into related chiral structures, such as thioureas and amides derived from amino acids, has demonstrated that stereochemistry can be influenced by factors like intramolecular hydrogen bonding. For instance, studies on compounds synthesized from 2-aminobenzothiazole and chiral amino acids have shown that the formation of specific isomers can be stabilized by three-center hydrogen bonds. mdpi.com These interactions can lock the molecule into a particular conformation, thereby dictating the stereochemical outcome of a reaction. mdpi.com In the context of N-substituted aminoureas, a chiral substituent, such as a derivative of an amino acid, could similarly guide the stereochemical course of reactions through non-covalent interactions, leading to high diastereoselectivity. The principles of steric effects, where bulky groups hinder certain reaction pathways, also play a crucial role in determining the stability of different diastereomers and conformers. nih.govyoutube.com

Investigation of Substituent Effects on Chemical Reactivity and Stability

The reactivity and stability of N-substituted aminoureas are intrinsically linked to the electronic and steric nature of their substituents. These effects modulate the electron density across the molecule and influence its susceptibility to chemical attack and decomposition.

Steric Effects: The size and spatial arrangement of substituents play a critical role in molecular stability and reactivity. youtube.com The 3-methylbutyl group, being branched, imparts significant steric hindrance. This steric bulk can shield the reactive centers of the aminourea from attack by nucleophiles or electrophiles, thereby decreasing reactivity. youtube.com Furthermore, steric repulsion between bulky groups can destabilize a molecule. youtube.com For instance, research has shown that increasing methyl substitution can destabilize alkyl radicals, and the weakening of adjacent C-H bonds is due to an even greater destabilization of the sterically congested parent molecule. nih.gov In the case of "this compound", the bulky 3-methylbutyl group would be expected to influence the molecule's conformational preferences and the accessibility of its reactive sites.

The stability of related compounds, such as N-alkyl-N-nitrosoureas, has been shown to be dependent on the structure of the alkyl substituent, which affects the rate of decomposition. researchgate.net Similarly, the stability of N-substituted aminoureas will be governed by the balance of these electronic and steric factors, which influence bond strengths and the energy barriers for decomposition pathways.

Advanced Spectroscopic and Structural Characterization Techniques for N Substituted Aminoureas

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the primary tools for the initial structural assignment of 3-Amino-1-(3-methylbutyl)urea. The chemical shift (δ) of each nucleus provides information about its electronic environment, the integration of ¹H signals reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of neighboring protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the 3-methylbutyl group and the amine/amide protons. The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule, including the characteristic downfield signal for the carbonyl carbon of the urea (B33335) moiety. uobasrah.edu.iqirisotope.com

Predicted ¹H NMR Data for this compound

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-a (-CH(CH₃)₂) | 0.9 - 1.0 | Doublet | 6H |

| H-b (-CH -(CH₃)₂) | 1.6 - 1.8 | Multiplet | 1H |

| H-c (-CH₂ -CH-) | 1.3 - 1.5 | Quartet | 2H |

| H-d (-NH-CH₂ -) | 3.1 - 3.3 | Triplet | 2H |

| H-e (-NH -CH₂-) | 5.5 - 6.5 | Triplet (Broad) | 1H |

| H-f (-NH -NH₂) | 6.0 - 7.0 | Singlet (Broad) | 1H |

| H-g (-NH-NH₂ ) | 4.0 - 5.0 | Singlet (Broad) | 2H |

Predicted ¹³C NMR Data for this compound

| Carbons (Label) | Predicted Chemical Shift (δ, ppm) |

| C-a (-CH(C H₃)₂) | 22.0 - 23.0 |

| C-b (-C H(CH₃)₂) | 25.0 - 27.0 |

| C-c (-C H₂-CH-) | 38.0 - 40.0 |

| C-d (-NH-C H₂-) | 39.0 - 41.0 |

| C-e (C =O) | 158.0 - 162.0 |

Two-dimensional (2D) NMR techniques are indispensable for confirming the precise connectivity of atoms, resolving overlapping signals, and providing insights into the molecule's stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting adjacent protons within the 3-methylbutyl chain: H-d with H-c, H-c with H-b, and H-b with H-a. This confirms the integrity of the alkyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). mdpi.com An HSQC spectrum would show cross-peaks linking the proton signals (H-a, H-b, H-c, H-d) to their corresponding carbon signals (C-a, C-b, C-c, C-d), confirming the C-H attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for assembling the molecular fragments. Key correlations would be observed from the methylene protons H-d to the urea carbonyl carbon C-e, definitively establishing the connection of the 3-methylbutyl group to the urea nitrogen. Correlations from the amide proton H-e to carbons C-d and C-e would further solidify the urea backbone structure.

Low-temperature NMR studies can provide valuable insights into dynamic processes such as conformational changes or reaction mechanisms. researchgate.net For N-substituted ureas, rotation around the C-N amide bonds can be restricted. At room temperature, this rotation may be fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, this rotation can be slowed or "frozen out," potentially leading to the observation of distinct signals for different conformers (rotamers). This allows for the study of rotational energy barriers and the preferred conformation of the molecule in solution. In the context of its synthesis, low-temperature NMR could also be used to trap and identify transient intermediates, providing direct evidence for the reaction mechanism. rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and powerful method for identifying functional groups within a molecule. nih.gov Each functional group exhibits characteristic vibrational frequencies (stretching, bending, wagging) that serve as a molecular fingerprint.

For this compound, the key vibrational modes would be:

N-H Stretching: The molecule contains three types of N-H bonds (-NH- and -NH₂). These would appear as a series of bands in the 3200-3500 cm⁻¹ region. docbrown.info The presence of multiple peaks in this region is characteristic of primary and secondary amine/amide groups.

C-H Stretching: Aliphatic C-H stretching vibrations from the 3-methylbutyl group would be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, prominent absorption corresponding to the urea carbonyl stretch is expected in the region of 1630-1680 cm⁻¹. pw.edu.plresearchgate.net The exact position is sensitive to hydrogen bonding; stronger hydrogen bonding shifts this peak to a lower wavenumber.

N-H Bending (Amide II band): This vibration, coupled with C-N stretching, typically appears around 1550-1650 cm⁻¹. docbrown.info

C-N Stretching: These vibrations occur at lower frequencies, typically in the 1400-1450 cm⁻¹ range. docbrown.info

Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov It is particularly useful for analyzing symmetric vibrations and can be performed in aqueous solutions.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

| N-H (Amine/Amide) | Stretching | 3200 - 3500 | Medium-Strong |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium-Strong |

| C=O (Urea) | Stretching (Amide I) | 1630 - 1680 | Strong |

| N-H (Amine/Amide) | Bending (Amide II) | 1550 - 1650 | Medium-Strong |

| C-N | Stretching | 1400 - 1450 | Medium |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the unambiguous determination of the molecular formula. rsc.org For this compound (C₆H₁₅N₃O), the exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern is predictable and characteristic of the molecule's structure. For N-substituted ureas, a common fragmentation pathway involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety or the formation of characteristic alkyl fragment ions. nih.gov

Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₅N₃O |

| Molecular Weight | 145.20 g/mol |

| [M+H]⁺ (Monoisotopic) | 146.1288 m/z |

| Predicted Key Fragments | Description |

| m/z 87 | [M - C₄H₉]⁺ - Loss of the isobutyl group |

| m/z 71 | [C₅H₁₁]⁺ - Isopentyl cation |

| m/z 44 | [H₂N-C=O]⁺ or [H₂N=NH₂]⁺ |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular constitution and conformation.

For N-substituted ureas, X-ray analysis reveals critical information about intermolecular interactions, particularly hydrogen bonding, which governs the crystal packing. nih.govresearchgate.net The urea moiety is an excellent hydrogen-bonding motif, with the two N-H groups acting as donors and the carbonyl oxygen acting as a strong acceptor. The terminal -NH₂ group provides additional hydrogen bond donors. It is expected that this compound would form extensive hydrogen-bonded networks in the solid state, such as the common "urea tape" motif where molecules link into chains or sheets via N-H···O=C interactions. researchgate.netutwente.nl X-ray analysis would precisely map this supramolecular architecture and reveal if the 3-methylbutyl group influences the packing arrangement. jps.or.jp

Supramolecular Chemistry and Self Assembly Properties of Urea Derivatives

Hydrogen Bonding Interactions as Key Supramolecular Synthons

The urea (B33335) moiety is a powerful and highly directional hydrogen bonding unit, acting as both a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via its carbonyl oxygen. jst.go.jpscispace.comnih.govresearchgate.net This dual nature is the cornerstone of its utility in supramolecular chemistry, enabling the formation of robust and predictable self-assembling structures. The planarity of the urea group further facilitates the organization of molecules in three-dimensional space. researchgate.net

In the context of 3-Amino-1-(3-methylbutyl)urea, the primary amine (-NH2) and the secondary amine within the urea backbone provide multiple sites for hydrogen donation. The carbonyl oxygen, in turn, is a strong hydrogen bond acceptor. These functionalities are expected to drive the formation of intermolecular hydrogen bonds, leading to the assembly of larger, ordered structures. The nature of these interactions is often cooperative, where the formation of one hydrogen bond strengthens the subsequent ones. ysu.am The presence of the flexible 3-methylbutyl group can influence the solubility and packing of the resulting supramolecular assemblies.

Design and Formation of Supramolecular Architectures

The self-assembly of urea derivatives, driven by hydrogen bonding, can lead to a variety of supramolecular architectures, broadly categorized as either discrete or continuous.

Discrete Supramolecular Capsules and Dimers

Urea derivatives have been successfully employed in the design of discrete, self-assembled capsules and dimers. scispace.comnih.govresearchgate.net These structures are formed when a limited number of molecules associate through non-covalent interactions to create a closed or well-defined entity. The formation of such discrete assemblies is often dictated by the specific geometry of the interacting molecules. While complex, multi-component systems are often required to form stable capsules, even simple urea derivatives can form dimeric structures through a pair of hydrogen bonds between their urea groups. For this compound, the potential for forming such discrete structures would depend on steric factors and the presence of other interacting species that could template or stabilize a capsular assembly.

Continuous Supramolecular Polymers and Gels

Continuous supramolecular polymers and gels are formed when urea derivatives assemble into extended, one-dimensional chains that can further entangle or cross-link to form a three-dimensional network. scispace.comnih.govresearchgate.netnih.gov This type of assembly is common for simple mono-urea compounds. The hydrogen bonding between urea groups leads to the formation of linear tapes or fibrillar structures. nih.gov These fibers can then physically interact to trap solvent molecules, resulting in the formation of a supramolecular gel. jst.go.jpnih.gov

For this compound, it is plausible that it could act as a low-molecular-weight gelator in certain solvents. The formation of a gel would be contingent on the balance between the solubility of the molecule and the strength of the intermolecular hydrogen bonds that drive the formation of the fibrous network. The 3-methylbutyl group would play a crucial role in modulating the solubility and the packing of the alkyl chains within the gel network.

Molecular Recognition and Host-Guest Chemistry Applications

The hydrogen bonding capabilities of the urea functionality are central to its application in molecular recognition and host-guest chemistry. scispace.comnih.govnih.gov The directional nature of the N-H donors and the carbonyl acceptor allows for the specific binding of complementary guest molecules, particularly anions and other hydrogen bond acceptors.

Applications of N Substituted Aminoureas in Organic and Material Sciences

Aminoureas as Versatile Building Blocks in Complex Organic Synthesis

N-substituted ureas are valuable intermediates in the field of organic synthesis. mdpi.com The structure of an aminourea, such as 3-Amino-1-(3-methylbutyl)urea, contains multiple reactive sites that can be leveraged for the construction of more complex molecules. The primary amino group can undergo a wide range of transformations, including N-alkylation, acylation, and condensation reactions to form imines or be incorporated into heterocyclic systems. rsc.orgnih.govorganic-chemistry.org The urea (B33335) moiety itself, with its N-H protons, can also participate in various chemical transformations. The bifunctional nature of aminoureas makes them attractive as synthons for creating diverse molecular architectures, potentially leading to the development of new pharmaceuticals, agrochemicals, or other functional organic molecules.

Role in Catalysis

The dual functionality of an aminourea scaffold is particularly relevant in the field of catalysis, where hydrogen bonding and basicity play crucial roles.

Organocatalysis (e.g., as H-bond donor catalysts, bifunctional catalysts)

The urea group is a highly effective hydrogen-bond donor, a property that is fundamental to a major class of organocatalysts. nih.govnih.gov By forming hydrogen bonds with an electrophilic substrate, a urea-based catalyst can lower the substrate's LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to nucleophilic attack. This mechanism is central to many stereoselective reactions.

A compound like this compound is a quintessential example of a potential bifunctional organocatalyst . It combines a hydrogen-bond-donating urea group with a Brønsted basic amino group within the same molecule. researchgate.net This allows for a synergistic activation mode where the urea moiety activates the electrophile while the amino group simultaneously activates the nucleophile by deprotonation. This dual activation strategy is known to be highly effective in promoting a variety of asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, often with high levels of stereocontrol. researchgate.net

Table 1: Potential Bifunctional Activation by this compound

| Catalytic Moiety | Role | Substrate Interaction |

|---|---|---|

| Urea Group | Hydrogen-Bond Donor (Lewis Acid) | Activates electrophile (e.g., nitroalkene, enone) |

Ligands in Transition-Metal Catalysis

The nitrogen and oxygen atoms within the aminourea structure possess lone pairs of electrons, making them excellent candidates for coordination to transition metals. mdpi.comredalyc.org As such, this compound could function as a ligand in transition-metal catalysis. libretexts.orgyoutube.comyoutube.com By binding to a metal center, the ligand can modulate the metal's steric and electronic properties, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov The specific geometry and donor properties of the aminourea ligand could be harnessed to control the outcome of various metal-catalyzed transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Applications in Polymer Chemistry and Advanced Materials

The functional groups in aminoureas also predispose them to applications in materials science, particularly as monomers for specialty polymers and as building blocks for self-assembling systems.

Precursors for Polyureas and Polyurethanes with Enhanced Properties

Polyureas are a class of high-performance polymers typically synthesized through the reaction of isocyanates with diamines. mdpi.comwikipedia.org A molecule like this compound, containing a primary amine, could serve as a monomer or chain extender in the synthesis of polyureas or poly(urea-urethane)s. The incorporation of the urea moiety directly into the polymer backbone is of significant interest because urea groups can form strong, directional, bidentate hydrogen bonds. researchgate.net These non-covalent interactions can act as robust physical crosslinks, leading to materials with enhanced thermal stability, improved mechanical strength, and specific morphologies. researchgate.net The development of non-isocyanate routes, for instance using diamines and carbon dioxide, is also a growing area where such monomers could be relevant. researchgate.net

Development of Functional Supramolecular Materials

Supramolecular chemistry relies on non-covalent interactions to construct ordered assemblies from smaller molecular components. The urea group is a cornerstone of supramolecular chemistry due to its predictable and strong hydrogen-bonding capabilities. rsc.org Molecules containing urea functionalities can self-assemble into higher-order structures such as fibers, tapes, gels, and liquid crystals. The specific structure of this compound, with its combination of hydrogen-bond donors and acceptors, could be programmed to form unique supramolecular architectures, leading to the development of novel "smart" materials responsive to external stimuli.

Use as Chemical Reagents and Derivatizing Agents

Currently, there is a notable lack of specific published research detailing the applications of this compound as a chemical reagent or derivatizing agent in organic and material sciences. However, based on the known reactivity of the N-substituted aminourea functional group, its potential utility in these areas can be extrapolated. N-substituted ureas are a versatile class of organic compounds employed as intermediates and building blocks in a variety of chemical transformations.

As a chemical reagent, this compound could potentially participate in reactions characteristic of ureas and amines. The presence of both a urea moiety and a primary amino group provides multiple reactive sites. For instance, the urea nitrogen atoms can exhibit nucleophilic character, while the terminal amino group is a primary nucleophile. The isobutyl group introduces a non-polar aliphatic chain, which could influence the solubility and steric hindrance of the molecule in chemical reactions.

N-substituted amides, a related class of compounds, are known to undergo nucleophilic acyl substitution reactions, and their reactivity can be fine-tuned by the nature of the substituent on the nitrogen atom. While direct analogies must be drawn with caution, it is plausible that the this compound could serve as a precursor in the synthesis of more complex molecules.

In the context of derivatizing agents, urea itself has been utilized for the pre-column derivatization of amino acids in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govmdpi.com This process involves the reaction of urea with amino acids to form carbamoyl (B1232498) amino acid derivatives, which exhibit improved separation and detection characteristics. nih.govmdpi.com While this application uses the parent compound urea, it highlights the potential of the urea functional group to react with specific analytes for analytical purposes.

Given its structure, this compound could theoretically be investigated as a derivatizing agent for compounds that react with primary amines or ureas. The isobutyl substituent would introduce a specific mass and fragmentation pattern that could be advantageous in mass spectrometry-based detection methods.

The potential reactions and applications of this compound, based on the general chemistry of N-substituted aminoureas, are summarized in the table below. It is important to reiterate that these are hypothetical applications for this specific compound and would require experimental validation.

| Potential Reaction / Application | Reactant Functional Group | Expected Product / Outcome | Potential Field of Use |

| Acylation | Carboxylic Acid, Acyl Chloride, Anhydride | N-acylated urea derivative | Organic Synthesis |

| Aldehyde/Ketone Condensation | Aldehyde, Ketone | Schiff base or related condensation product | Organic Synthesis, Analytical Chemistry |

| Isocyanate Addition | Isocyanate | Substituted biuret | Polymer Chemistry, Material Science |

| Alkylation | Alkyl Halide | N-alkylated urea derivative | Organic Synthesis |

| Derivatization of Carbonyls | Aldehydes, Ketones | Hydrazone-like derivatives for enhanced detection | Analytical Chemistry (e.g., Chromatography) |

Emerging Research Directions and Future Prospects for N Substituted Aminoureas

Innovations in Green and Sustainable Synthesis of Aminoureas

The principles of green chemistry are increasingly being applied to the synthesis of N-substituted aminoureas to minimize environmental impact and enhance efficiency. Traditional methods often rely on harsh reagents and organic solvents, leading to significant waste generation.

Recent advancements focus on several key areas:

Solvent-Free and Aqueous Synthesis: A significant push is being made towards eliminating volatile organic solvents. One approach involves grinding reactants together in a solvent-free condition, which is a mild, efficient, and environmentally friendly method. asianpubs.org Another sustainable strategy is the use of water as a solvent. A practical and mild method has been developed for the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent, allowing for good to excellent yields and high purity. researchgate.net

Catalyst-Free Approaches: Developing synthetic routes that avoid the use of, often toxic and expensive, metal catalysts is a key goal. For instance, a metal-free method enables the synthesis of urea (B33335) derivatives using CO2 as a C1 building block at atmospheric pressure and room temperature. organic-chemistry.org

Alternative Reagents and Reaction Pathways: Researchers are exploring safer and more efficient reagents. A direct and convenient reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source provides N-substituted ureas. organic-chemistry.org This method utilizes a Hofmann rearrangement to generate isocyanates in situ, which then react to form the desired urea derivatives. organic-chemistry.org Another innovative, catalyst-free method involves bubble-burst-induced microenvironments where localized energy is sufficient to drive the synthesis of compounds like urea under ambient conditions. arxiv.org

These green approaches not only reduce the environmental footprint of aminourea synthesis but also offer advantages in terms of cost-effectiveness and safety.

Advanced Computational Methodologies for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of N-substituted aminoureas with desired properties. By simulating molecular interactions and predicting activities, these methods reduce the need for time-consuming and expensive laboratory experiments.

Key computational methodologies being employed include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. It is widely used in drug discovery to screen for potential biological activity. For example, molecular docking studies on thiourea derivatives, which are structurally similar to aminoureas, have been used to identify potential anticancer candidates by evaluating their interaction with target enzymes like Sirtuin-1. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. farmaciajournal.com By analyzing a set of compounds with known activities, QSAR can predict the activity of new, untested molecules. farmaciajournal.com This approach helps in prioritizing which derivatives to synthesize and test, saving significant resources. farmaciajournal.com For thiourea derivatives, QSAR has been used to predict bioavailability and potential for targeting the central nervous system based on properties like lipophilicity. farmaciajournal.com

Density Functional Theory (DFT) Calculations: DFT is used to investigate the electronic structure and reactivity of molecules. It can provide insights into reaction mechanisms and help in designing more efficient synthetic routes. DFT calculations have been used to compare the reactivity of different aminofunctionalized compounds, corroborating findings from docking studies. researchgate.net

These computational tools provide a powerful platform for the rational design of N-substituted aminoureas with tailored electronic, physical, and biological properties.

Exploration of Novel Reactivity and Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. 20.210.105nih.gov These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecular architectures from simple starting materials. researchgate.net20.210.105

The aminourea scaffold can be a key component in designing novel cascade sequences. The inherent reactivity of the amine and urea functional groups can be harnessed to trigger a sequence of bond-forming events. For example, the aza-Michael addition reaction, which involves the addition of an amine to an activated alkene, is a powerful tool that can be incorporated into cascade sequences to efficiently synthesize complex nitrogen-containing heterocyclic skeletons. researchgate.net

Development of Multifunctional Chemical Systems Based on Aminourea Frameworks

The unique structural and hydrogen-bonding capabilities of the aminourea functional group make it an attractive building block for the construction of multifunctional chemical systems. These are sophisticated molecular assemblies designed to perform multiple tasks, such as sensing, catalysis, and targeted delivery.

Current research in this area includes:

Metal-Organic Frameworks (MOFs): The amide groups within urea-like structures are being incorporated into the organic linkers used to build MOFs. These amide groups can facilitate effective interactions through hydrogen bonding with guest molecules, making them useful for luminescence-based sensing of substances like metal ions. rsc.org A Cd(II)-based MOF with amide groups has shown multi-responsive sensing behavior towards various ions and nitroaromatics. rsc.org

Drug Delivery Systems: Multifunctional nanocarrier drug delivery systems are being developed to achieve precision targeting and controlled release of therapeutic agents. nih.gov The aminourea moiety can be incorporated into these systems to enhance drug loading, improve biocompatibility, or enable specific interactions with biological targets.

Supramolecular Assemblies: The ability of the urea group to form strong and directional hydrogen bonds is utilized in supramolecular chemistry to construct complex, self-assembled architectures. These assemblies can function as receptors for anions or as components of molecular machines.

By integrating the aminourea framework into these advanced systems, researchers can create materials and devices with novel properties and enhanced performance for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.